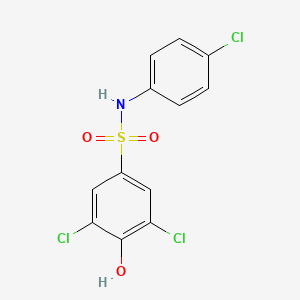
Benzenesulfonamide, 3,5-dichloro-N-(4-chlorophenyl)-4-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 3,5-dichloro-N-(4-chlorophenyl)-4-hydroxy- is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 3,5-dichloro-N-(4-chlorophenyl)-4-hydroxy- typically involves the reaction of 3,5-dichlorobenzoyl chloride with 4-chloroaniline in the presence of a base such as pyridine. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for larger quantities. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The key intermediates, such as 3,5-dichlorobenzoyl chloride, are prepared through well-established methods involving the hydrolysis of 3,5-dichlorobenzonitrile .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, 3,5-dichloro-N-(4-chlorophenyl)-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzenesulfonamide derivatives with ketone or aldehyde functionalities .
Applications De Recherche Scientifique
Benzenesulfonamide, 3,5-dichloro-N-(4-chlorophenyl)-4-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the production of dyes and agrochemicals.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, 3,5-dichloro-N-(4-chlorophenyl)-4-hydroxy- involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
Uniqueness
Benzenesulfonamide, 3,5-dichloro-N-(4-chlorophenyl)-4-hydroxy- is unique due to the presence of both sulfonamide and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further functionalization .
Propriétés
Numéro CAS |
646040-41-7 |
|---|---|
Formule moléculaire |
C12H8Cl3NO3S |
Poids moléculaire |
352.6 g/mol |
Nom IUPAC |
3,5-dichloro-N-(4-chlorophenyl)-4-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C12H8Cl3NO3S/c13-7-1-3-8(4-2-7)16-20(18,19)9-5-10(14)12(17)11(15)6-9/h1-6,16-17H |
Clé InChI |
MKXBGLZDGZQAQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C(=C2)Cl)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Benzenesulfonyl)-5-chloro-2-[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2H-indole](/img/structure/B12610113.png)
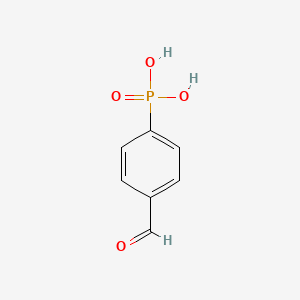


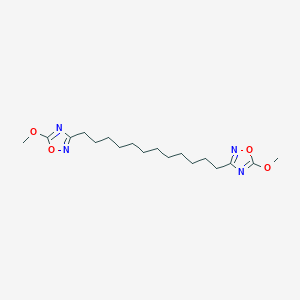
![N-[3-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12610129.png)

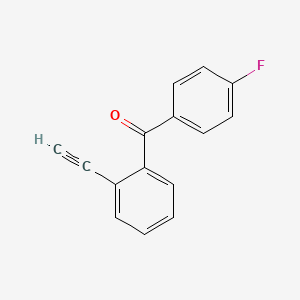

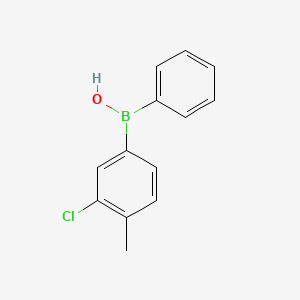
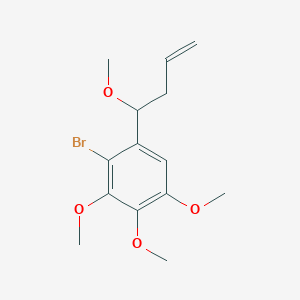
![Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane](/img/structure/B12610170.png)
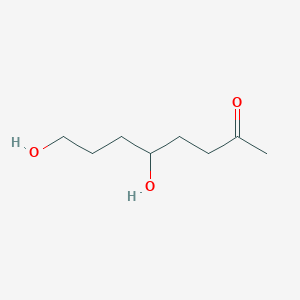
![N-[4-(Allylamino)phenyl]acetamide](/img/structure/B12610184.png)
